Tianeptine sodium
Overview
Description
Synthesis Analysis
Tianeptine sodium is synthesized through a complex chemical process that results in its unique structure. This structure is pivotal for its mechanism of action, which differs significantly from that of traditional antidepressants. It acts by enhancing serotonin (5-HT) uptake in the brain, contrasting with most antidepressants that inhibit serotonin reuptake.
Molecular Structure Analysis
The molecular structure of tianeptine sodium is characterized by its tricyclic backbone, which is essential for its interaction with neurotransmitter systems. This interaction underlies its effectiveness in treating depression and its ability to improve neuroplasticity and cognitive function.
Chemical Reactions and Properties
Tianeptine sodium undergoes various chemical reactions that contribute to its pharmacological profile. Its active form interacts with serotonin transporters and modulates glutamatergic neurotransmission, which is critical for its antidepressant and anxiolytic effects.
Physical Properties Analysis
The physical properties of tianeptine sodium, including its solubility and stability, are crucial for its formulation and bioavailability. Its high bioavailability and limited distribution make it effective in crossing the blood-brain barrier, thereby exerting its therapeutic effects.
Chemical Properties Analysis
The chemical properties of tianeptine sodium contribute to its unique pharmacokinetic and pharmacodynamic profiles. It is not primarily metabolized by the cytochrome P450 system, which reduces the likelihood of drug-drug interactions. This property is particularly beneficial for elderly patients and those with chronic alcoholism.
For detailed insights and further exploration into the multifaceted aspects of tianeptine sodium, including its synthesis, molecular and chemical properties, and its role in treating depression and enhancing cognitive function, refer to the following sources:
Scientific Research Applications
Anti-Invasive Agent : Tianeptine sodium salt (TSS) may act as an anti-invasive agent by inhibiting TNF-α-induced MMP-9 expression. This effect is mediated through the suppression of the PI3K/Akt-mediated NF-κB pathway (Jayasooriya et al., 2014).
Impact on Neurotransmission : It has been observed to reduce acetylcholine release in the dorsal hippocampus, suggesting that its effects on the cholinergic system might be mediated by serotonergic (5-HT) neurotransmission (Bertorelli et al., 1992).
Antidepressant and Anxiolytic Efficacy : Studies show that tianeptine enhances energy metabolism and normalizes behavioral alterations induced by chronic social isolation stress, indicating its efficacy as an antidepressant and anxiolytic agent (Perić et al., 2020).
Neuroprotective Effects : Tianeptine prevents stress-induced alterations in brain structure and function, improves learning and memory, and enhances memory even in the absence of stress (Zoladz et al., 2010).
Role in Neuroplasticity : It can improve memory and prevent stress-induced hippocampal damage by augmenting neurite growth and promoting synaptic contacts in cultured hippocampal neurons (Chu et al., 2010).
Impact on Brain Structure in Depression : Tianeptine treatment prevents changes in cerebral metabolites, hippocampal volume, and cell proliferation, potentially reversing structural changes in the brain associated with depressive disorders (Czéh et al., 2001).
Modulation of Glutamate and Serotonin Uptake : Its antidepressant actions are attributed to the modulation of glutamate and serotonin (5-HT) uptake, suggesting a complex neurochemical interaction (McEwen et al., 2009).
Stress-Induced Activation Reduction : Tianeptine reduces stress-induced activation of the hypothalamo-pituitary-adrenal (HPA) axis, contributing to its therapeutic properties (Delbende et al., 1991).
Enhancement of Spatial Memory : It has been shown to enhance the retention of spatial memory in rats with partially dysfunctional hippocampus (Morris et al., 2001).
Neurobiological Properties : Tianeptine's neurobiological properties involve interplay between neurotransmitter systems and structural and functional plasticity in brain regions important for emotional learning (McEwen & Olié, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S.Na/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBSUOGMZDXYKE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN2NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
66981-73-5 (Parent), 72797-41-2 (Parent) | |
Record name | Tianeptine sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030123172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4046737 | |
Record name | Tianeptine sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tianeptine sodium | |
CAS RN |
30123-17-2, 54317-11-2, 169293-32-7 | |
Record name | Tianeptine sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030123172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium (1)-7-((3-chloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-yl)amino)heptanoate S,S-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054317112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tianeptine sodium, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169293327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tianeptine sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate S,S-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.494 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sodium (±)-7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate S,S-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.702 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIANEPTINE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG0E19592I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TIANEPTINE SODIUM, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LI031265R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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